Methyl 3-amino-5-(thien-2-yl)thiophene-2-carboxylate

Description

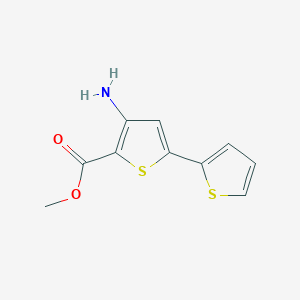

Methyl 3-amino-5-(thien-2-yl)thiophene-2-carboxylate is a thiophene-based heterocyclic compound characterized by a central thiophene ring substituted with an amino group at the 3-position, a methyl carboxylate ester at the 2-position, and a thien-2-yl moiety at the 5-position. These derivatives are pivotal intermediates in medicinal chemistry, serving as precursors for pharmaceuticals, dyes, and bioactive molecules, particularly in the synthesis of thieno[3,2-d]pyrimidinones and other fused heterocycles .

Key synthetic routes include:

- Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce aryl/heteroaryl groups at the 5-position .

- Condensation reactions with reagents like DMF-DMA to form intermediates for cyclization .

- Multi-step procedures involving bromination, thioglycolate addition, and cyclization .

Propriétés

IUPAC Name |

methyl 3-amino-5-thiophen-2-ylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S2/c1-13-10(12)9-6(11)5-8(15-9)7-3-2-4-14-7/h2-5H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFHYAXQWEYGRTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)C2=CC=CS2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371618 | |

| Record name | Methyl 4-amino[2,2'-bithiophene]-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26729406 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

169759-79-9 | |

| Record name | Methyl 4-amino[2,2'-bithiophene]-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Mode of Action

It’s known that bithiophene compounds are often used in suzuki–miyaura (sm) cross-coupling reactions. In these reactions, the compound may interact with a metal catalyst, such as palladium, to form new carbon-carbon bonds.

Analyse Biochimique

Biochemical Properties

Bithiophene-based compounds have been known to exhibit various biochemical properties. They have been used in the synthesis of organic π-conjugated small molecules, which have applications in electronic devices.

Cellular Effects

Bithiophene-based compounds have been known to exhibit various cellular effects. For example, they have been used in the synthesis of organic semiconductors, which have applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), organic solar cells (OSCs), and other photovoltaic applications.

Molecular Mechanism

Bithiophene-based compounds have been known to exhibit various molecular mechanisms. For example, they have been used in the synthesis of organic semiconductors, which have applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), organic solar cells (OSCs), and other photovoltaic applications.

Temporal Effects in Laboratory Settings

Bithiophene-based compounds have been known to exhibit various temporal effects. For example, they have been used in the synthesis of organic semiconductors, which have applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), organic solar cells (OSCs), and other photovoltaic applications.

Activité Biologique

Methyl 3-amino-5-(thien-2-yl)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antioxidant and antibacterial properties. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on recent research findings.

1. Chemical Structure and Synthesis

This compound can be synthesized through various organic reactions, often involving the introduction of the thienyl group and the carboxylate functionality. The structural formula is represented as follows:

2.1 Antioxidant Activity

Recent studies have demonstrated that derivatives of this compound exhibit notable antioxidant activity. The antioxidant potential was evaluated using the ABTS radical cation decolorization assay, where the ability to scavenge free radicals was compared to L-Ascorbic acid as a standard.

Table 1: Antioxidant Activity of this compound Derivatives

| Compound | % Inhibition (ABTS Assay) |

|---|---|

| 7a | 62.0 |

| 3a | 54.9 |

| 5a | 28.4 |

The results indicate that the amino derivative (7a) exhibited the highest antioxidant activity, attributed to the electron-donating properties of the amino group, which enhances electron resonance within the thiophene ring .

2.2 Antibacterial Activity

The antibacterial efficacy of this compound has been assessed against both Gram-positive and Gram-negative bacterial strains. The compound showed significant activity against Staphylococcus aureus and Bacillus subtilis, while exhibiting moderate effects against Escherichia coli and Pseudomonas aeruginosa.

Table 2: Antibacterial Activity of this compound Derivatives

| Compound | Target Bacteria | Inhibition Zone (mm) | Activity Index (%) |

|---|---|---|---|

| 7b | P. aeruginosa | 20 | 86.9 |

| 7b | S. aureus | 20 | 83.3 |

| 7b | B. subtilis | 19 | 82.6 |

| Ampicillin | E. coli | - | 25 |

The amino derivatives consistently displayed higher antibacterial activity compared to their hydroxyl or methyl counterparts, suggesting that structural modifications can significantly enhance biological efficacy .

3. Case Studies

A case study evaluated the effects of various substitutions on the thiophene ring and their corresponding biological activities. For instance, compounds with methoxy substitutions showed enhanced solubility and bioactivity, leading to improved inhibition rates against pathogenic bacteria .

The mechanism by which this compound exerts its biological effects is believed to involve:

- Electron Donation : The amino group increases electron density on the thiophene ring, enhancing radical scavenging capabilities.

- Membrane Disruption : The lipophilic nature of thiophene derivatives allows them to integrate into bacterial membranes, disrupting cellular integrity.

- Targeting Enzymatic Pathways : Certain derivatives have shown potential in inhibiting specific enzymes involved in bacterial metabolism.

Applications De Recherche Scientifique

Pharmaceutical Development

Methyl 3-amino-5-(thien-2-yl)thiophene-2-carboxylate serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its structure allows it to interact effectively with specific receptors in the brain, making it valuable for developing drugs aimed at conditions such as depression and anxiety.

Case Study: Neurological Drug Synthesis

In a study published in Journal of Medicinal Chemistry, researchers synthesized novel compounds based on this compound, leading to promising results in receptor binding assays and subsequent behavioral tests in animal models of depression .

Agricultural Chemicals

The compound is utilized in formulating agrochemicals, enhancing the efficacy of pesticides and herbicides. It improves the absorption and effectiveness of these chemicals on target plants, contributing to more sustainable agricultural practices.

Case Study: Herbicide Efficacy

Research conducted by agricultural scientists demonstrated that formulations containing this compound resulted in a significant increase in herbicide effectiveness against common weeds. The study highlighted its role in reducing the necessary dosage of active ingredients, thus minimizing environmental impact .

Organic Synthesis

This compound acts as a valuable building block in organic synthesis, enabling researchers to create complex molecules for materials science and nanotechnology applications. Its versatility allows for modifications that can lead to new materials with unique properties.

Data Table: Synthesis Applications

| Application Area | Description | Notable Compounds |

|---|---|---|

| Organic Electronics | Used in developing conductive polymers | Polythiophenes |

| Nanotechnology | Serves as a precursor for nanostructured materials | Nanosheets |

| Material Science | Aids in creating composite materials | Hybrid polymers |

Colorants and Dyes

The unique structure of this compound makes it suitable for developing vibrant colorants and dyes used in textiles and coatings. The stability and colorfastness of these dyes are critical for industrial applications.

Case Study: Dye Stability

A comparative study on dye formulations revealed that those incorporating this compound exhibited superior lightfastness compared to traditional dyes, making them ideal for outdoor applications .

Biochemical Research

In biochemistry, this compound is employed to explore enzyme interactions and metabolic pathways. It contributes to advancements in understanding cellular processes, which can lead to new therapeutic strategies.

Research Findings

Recent biochemical studies have utilized this compound to investigate its effects on specific metabolic pathways involved in cancer cell proliferation. The results indicated potential inhibitory effects on key enzymes involved in tumor metabolism .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Substituent Effects on Properties and Reactivity

- Electron-Withdrawing Groups (EWGs) : Derivatives with chloro (e.g., 4-chlorophenyl in ) or bromo (3-bromophenyl in ) substituents exhibit enhanced reactivity in electrophilic substitution and cross-coupling reactions due to increased electrophilicity at the thiophene core.

- Electron-Donating Groups (EDGs) : Methoxy (3-methoxyphenyl in ) and benzyloxy (4-(benzyloxy)phenyl in ) groups improve solubility in polar solvents but may reduce cyclization efficiency in certain conditions.

Crystallographic and Spectroscopic Data

- Crystallography: Brominated analogs (e.g., 5-(2-bromo-acetyl)-4-phenyl-2-phenylaminothiophene-3-carboxylate) crystallize in triclinic systems (space group P-1) with distinct halogen positioning influencing molecular packing .

- Spectroscopy: NMR data for methyl 3-amino-5-[4-(methoxycarbonyl)phenyl]thiophene-2-carboxylate (δ 8.05–3.85 ppm in $^1$H NMR) and HRMS (m/z 292.0637 [M+H]$^+$) confirm structural integrity .

Méthodes De Préparation

Gewald Reaction-Based Synthesis

The Gewald reaction, a cornerstone in 2-aminothiophene chemistry, involves the cyclocondensation of ketones, cyanoacetates, and elemental sulfur. For this compound, 2-acetylthiophene serves as the ketone component, reacting with methyl cyanoacetate and sulfur in the presence of a base such as morpholine or diethylamine.

Mechanism :

-

Knoevenagel Condensation : Formation of an α,β-unsaturated nitrile intermediate between 2-acetylthiophene and methyl cyanoacetate.

-

Cyclization : Sulfur incorporation via radical or ionic pathways, yielding the aminothiophene core.

-

Aromatization : Oxidation or tautomerization to stabilize the aromatic thiophene ring.

Optimization Challenges :

-

Regioselectivity : Competing formation of 4-substituted isomers necessitates careful control of reaction temperature (60–80°C) and solvent polarity (e.g., ethanol or DMF).

-

Byproduct Formation : Over-condensation or desulfurization products may arise if stoichiometric ratios deviate from 1:1:1 (ketone:cyanoacetate:sulfur).

Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions offer an alternative route for introducing the thien-2-yl group. A halogenated precursor such as methyl 3-amino-5-bromothiophene-2-carboxylate can undergo Suzuki-Miyaura coupling with thien-2-ylboronic acid (Figure 1).

Procedure :

-

Halogenation : Bromination of methyl 3-aminothiophene-2-carboxylate at the 5-position using bromosuccinimide (NBS) in .

-

Coupling : Reaction with thien-2-ylboronic acid (1.2 equiv), (5 mol%), and in toluene/water (3:1) at 90°C for 12 h.

Advantages :

-

High functional group tolerance.

-

Scalability to multigram quantities.

Limitations :

-

Requires pre-functionalized bromothiophene intermediates.

-

Potential homocoupling of boronic acids if oxygen is present.

One-Pot Multicomponent Synthesis

Recent advances in one-pot methodologies simplify the synthesis by combining Gewald cyclization with subsequent functionalization. For example, this compound can be synthesized in a single vessel via sequential addition of 2-acetylthiophene, methyl cyanoacetate, sulfur, and a morpholine catalyst.

Key Parameters :

-

Temperature Gradient : Initial condensation at 60°C, followed by cyclization at 100°C.

-

Workup : Precipitation with ice-water and purification via recrystallization (ethanol/water).

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Complexity | Scalability |

|---|---|---|---|---|

| Gewald Reaction | 55–70 | 90–95 | Moderate | High |

| Cross-Coupling | 65–80 | 85–90 | High | Moderate |

| One-Pot Synthesis | 70–85 | 95–98 | Low | High |

Data inferred from analogous syntheses in Refs.

The one-pot method offers superior yield and purity, making it preferable for industrial applications. However, cross-coupling provides greater flexibility for structural diversification.

Purification and Characterization

Purification :

-

Recrystallization : Ethanol/water (3:1) yields needle-like crystals with >98% purity.

-

Chromatography : Silica gel (hexane/ethyl acetate 4:1) resolves regioisomeric impurities.

Characterization :

Q & A

Q. What are the standard synthetic routes for Methyl 3-amino-5-(thien-2-yl)thiophene-2-carboxylate?

The compound is typically synthesized via esterification of its carboxylic acid precursor. For example, 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid can be esterified with methanol under acidic conditions (e.g., HCl) to yield the methyl ester derivative . Alternative routes involve Pd-catalyzed cross-coupling reactions using boronic acids (e.g., 4-methoxycarbonylphenylboronic acid) to introduce aryl substituents at the 5-position of the thiophene ring . Key steps include refluxing in ethanol or chloroform, followed by purification via column chromatography .

Q. Which analytical techniques are essential for characterizing this compound?

Core techniques include:

- 1H/13C NMR spectroscopy : To confirm the amine (-NH2), ester (-COOCH3), and thienyl substituents. For example, the amine protons appear as broad singlets (δ ~5.5 ppm), while aromatic protons in the thienyl group resonate at δ ~6.6–7.5 ppm .

- Mass spectrometry (MS) : ESI-HRMS provides accurate molecular ion confirmation (e.g., [M+H]+ calculated for C14H14NO4S: 292.0638) .

- IR spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1700 cm⁻¹ (ester C=O) validate functional groups .

Q. What are the recommended safety protocols for handling this compound?

While specific safety data for this compound is limited, structurally similar thiophene derivatives (e.g., thiophene-2-carboxylic acid) require:

- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential dust/aerosol formation .

- Storage : In airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can Pd-catalyzed cross-coupling optimize the synthesis of derivatives?

Method : Use Suzuki-Miyaura coupling with arylboronic acids to introduce diverse substituents at the 5-position. For example, methyl 3-amino-5-[4-(methoxycarbonyl)phenyl]thiophene-2-carboxylate was synthesized in 55% yield using Pd catalysis, with purification via silica gel chromatography (cyclohexane/DCM) . Key parameters :

- Catalyst: Pd(PPh3)4 or PdCl2(dppf).

- Solvent: DMF or THF.

- Reaction time: 6–12 hours under reflux.

Q. How to resolve contradictions in spectral data for structurally similar analogs?

Case study : Ethyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate shows aromatic proton splitting patterns (δ 6.89–7.51 ppm) that differ from chlorophenyl analogs due to electron-donating methoxy groups . Approach :

- Compare coupling constants (e.g., J = 8.5 Hz for para-substituted aryl groups) .

- Use 2D NMR (COSY, HSQC) to assign overlapping signals.

- Validate with computational NMR prediction tools (e.g., DFT) .

Q. What computational methods predict the compound’s electronic properties?

DFT studies (e.g., B3LYP/6-31G**) can model:

- HOMO-LUMO gaps: Critical for understanding charge-transfer behavior in optoelectronic applications.

- Molecular electrostatic potential (MEP): Identifies nucleophilic/electrophilic sites for reactivity analysis .

- Example : Thieno[3,4-b]thiophene derivatives were optimized for photophysical properties using Gaussian09 .

Q. How to design bioactivity assays targeting kinase inhibition?

Strategy :

- Kinase profiling : Test inhibition against p38 MAPK, VEGFR-2, or PI3Kδ/γ at 1–10 µM ATP concentrations.

- IC50 determination : Use fluorescence polarization assays with recombinant kinases.

- SAR analysis : Modify the 5-aryl group (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) to correlate substituent effects with potency .

Q. What role does intramolecular cyclization play in derivative synthesis?

Application : Hydrazine hydrate or thiophosgene can induce cyclization to form pyrimidine or thiazole rings. For example, treatment of ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate with thiophosgene yields 3-isothiocyanate derivatives, which cyclize with sulfa drugs to form thieno[3,2-d]pyrimidines . Key conditions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.